4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure, which includes both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of solvents like toluene to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Its properties are being investigated for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Another compound with similar structural features and biological activity.
Uniqueness
4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is unique due to the presence of both thiophene and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to other spiro compounds
Biological Activity
The compound 4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a spirocyclic framework with two thiophenes attached via sulfonyl groups. The presence of the oxa and diaza units contributes to its unique reactivity and interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing thiophenes have shown efficacy against various viral infections, including Tick-Borne Encephalitis and West Nile Virus. These compounds often function by inhibiting viral replication or entry into host cells .
Antihypertensive Effects
Research into related diazaspiro compounds has revealed their potential as soluble epoxide hydrolase (sEH) inhibitors. These inhibitors play a crucial role in regulating blood pressure by modulating the metabolism of epoxyeicosatrienoic acids (EETs), which are vasodilatory agents. In vivo studies demonstrated that certain derivatives significantly reduced blood pressure in spontaneously hypertensive rats .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : By interacting with sEH, these compounds may enhance EET levels, leading to vasodilation.
- Antiviral Mechanisms : The thiophene moieties may interfere with viral protein synthesis or disrupt the viral life cycle through multiple pathways.
Case Study 1: Antiviral Screening
In a recent screening of sulfonyl-containing compounds for antiviral activity, several derivatives showed promising results against flaviviruses. The effectiveness was correlated with the lipophilicity of substituents on the sulfonyl groups .
Compound | EC50 (µM) | Viral Target |
---|---|---|
Compound A | 502 ± 0.5 | WNV |
Compound B | 350 ± 0.3 | TBEV |
Compound C | 450 ± 0.4 | YFV |
Case Study 2: Antihypertensive Activity
In studies involving spontaneously hypertensive rats, the administration of spirocyclic urea derivatives led to significant reductions in mean arterial pressure:
Dosage (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |
---|---|
12 | 15 ± 3 |
20 | 25 ± 4 |
37 | 30 ± 5 |
These results highlight the potential therapeutic applications of spirocyclic compounds in managing hypertension .
Properties
IUPAC Name |
4,8-bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S4/c18-25(19,13-3-1-11-23-13)16-7-5-15(6-8-16)17(9-10-22-15)26(20,21)14-4-2-12-24-14/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIJPRFBCFGIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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